molecular formula C8H7BrO2 B1602226 3-Bromo-6-hydroxy-2-methylbenzaldehyde CAS No. 137644-94-1

3-Bromo-6-hydroxy-2-methylbenzaldehyde

Cat. No. B1602226
M. Wt: 215.04 g/mol
InChI Key: GYSFTNVHSLJTCO-UHFFFAOYSA-N
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Patent
US08575161B2

Procedure details

A solution of boron tribromide (12.62 ml, 0.087 mol) in dichloromethane (50 ml) was added to a stirred solution of 3-Bromo-6-methoxy-2-methyl-benzaldehyde (20.0 g, 0.087 mol) in dichloromethane (350 ml) under nitrogen at 0° C. The reaction mixture was stirred for 1.5 hours. Water (400 ml) was added cautiously and the mixture was stirred for 15 min. The organic layer was washed with sodium bicarbonate solution (200 ml), water (200 ml) and brine (200 ml). The organic layer was dried over sodium sulfate and concentrated under reduced pressure to give the crude product as orange brown solid. Column chromatography using 3/97 ethyl acetate/hexane yielded 3-Bromo-6-hydroxy-2-methyl-benzaldehyde (13.82 g, 73.6%).
Quantity
12.62 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[Br:5][C:6]1[C:7]([CH3:16])=[C:8]([C:11]([O:14]C)=[CH:12][CH:13]=1)[CH:9]=[O:10].O.C(OCC)(=O)C.CCCCCC>ClCCl>[Br:5][C:6]1[C:7]([CH3:16])=[C:8]([C:11]([OH:14])=[CH:12][CH:13]=1)[CH:9]=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
12.62 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C(=CC1)OC)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
350 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 min
Duration
15 min
WASH
Type
WASH
Details
The organic layer was washed with sodium bicarbonate solution (200 ml), water (200 ml) and brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product as orange brown solid

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C(=C(C=O)C(=CC1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.82 g
YIELD: PERCENTYIELD 73.6%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.